molecular formula C15H11BrCl2N2O3 B5721322 3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide

3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No. B5721322
M. Wt: 418.1 g/mol
InChI Key: HARJLBMGLCFRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide is a chemical compound that has been synthesized for scientific research purposes. It is a derivative of the benzimidazole class of compounds and has been studied for its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines in vitro. However, the physiological effects of this compound in vivo are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its potential as an antitumor and anti-inflammatory agent. However, its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in vivo.

Future Directions

Future research on 3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide could focus on elucidating its mechanism of action and determining its safety and efficacy in vivo. Additionally, it could be studied for its potential use in combination with other anticancer or anti-inflammatory agents. Further studies could also investigate the potential use of this compound in other disease states, such as autoimmune disorders.

Synthesis Methods

The synthesis of 3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide involves the reaction of 2,4-dichlorophenoxyacetic acid with 1,2-phenylenediamine to form 2,4-dichlorophenoxybenzimidazole. This intermediate is then reacted with N-bromoacetamide to form the final product, 3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide.

Scientific Research Applications

3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been studied for its potential pharmacological properties, particularly as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2N2O3/c16-10-3-1-2-9(6-10)15(19)20-23-14(21)8-22-13-5-4-11(17)7-12(13)18/h1-7H,8H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARJLBMGLCFRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate

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